molecular formula C21H25NO4 B14190844 2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid CAS No. 920270-32-2

2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B14190844
CAS No.: 920270-32-2
M. Wt: 355.4 g/mol
InChI Key: BCSIMAMWIHHZDT-UHFFFAOYSA-N
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Description

2-Nitro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4’-octyl[1,1’-biphenyl]-4-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of 2-Nitro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow nitration processes. These processes offer advantages such as improved safety, better control over reaction conditions, and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biomolecules. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-methylsulfonylbenzoic acid
  • 2-Nitro-4-methylsulfonyltoluene
  • 2-Nitro-3-iodoindoles

Uniqueness

2-Nitro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific structural features, including the presence of an octyl group and a carboxylic acid functional group. These features contribute to its distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

CAS No.

920270-32-2

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

3-nitro-4-(4-octylphenyl)benzoic acid

InChI

InChI=1S/C21H25NO4/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)19-14-13-18(21(23)24)15-20(19)22(25)26/h9-15H,2-8H2,1H3,(H,23,24)

InChI Key

BCSIMAMWIHHZDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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